molecular formula C8H6BrN3O2 B15093293 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B15093293
M. Wt: 256.06 g/mol
InChI Key: SNEXVAWIDULMII-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable hydrazine compound, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

7-bromo-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C8H6BrN3O2/c1-3-4(9)2-5-6(10-3)12-8(14)7(13)11-5/h2H,1H3,(H,11,13)(H,10,12,14)

InChI Key

SNEXVAWIDULMII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)NC(=O)C(=O)N2)Br

Origin of Product

United States

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